

# GPR119 Gene Expression and Regulation in Metabolic Disease: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. Predominantly expressed in pancreatic  $\beta$ -cells and intestinal enteroendocrine L- and K-cells, GPR119 plays a crucial role in glucose homeostasis. Its activation initiates a dual mechanism: the direct stimulation of glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and the indirect potentiation of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinitropic polypeptide (GIP), from the gut.[1][2][3] This guide provides an in-depth overview of GPR119 gene expression, its regulation in metabolic disease states, and the signaling pathways it governs, along with detailed experimental protocols for its study.

## GPR119 Gene Expression

GPR119 exhibits a distinct expression pattern, primarily localized to tissues critical for metabolic regulation. In humans, GPR119 mRNA is most abundant in the pancreas, with significantly lower levels detected in the duodenum, stomach, jejunum, ileum, and colon.[4] Notably, within the pancreas, the expression of GPR119 is markedly enriched in the islets of Langerhans.[1][4]

## Quantitative Expression Data

The following table summarizes the relative mRNA expression levels of GPR119 in various tissues and metabolic states, compiled from multiple studies.

| Tissue/Cell Type                        | Species       | Condition                     | Relative GPR119 mRNA Expression         | Reference(s) |
|---|---------------|-------------------------------|---|--------------|
| Pancreatic Islets vs. Pancreatic Tissue | Human         | Normal                        | >10-fold higher in islets               | [4]          |
| Pancreas                                | Human         | Normal                        | Most abundant tissue                    | [4]          |
| Duodenum                                | Human         | Normal                        | Lower than pancreas                     | [4]          |
| Stomach                                 | Human         | Normal                        | Lower than pancreas                     | [4]          |
| Jejunum                                 | Human         | Normal                        | Lower than pancreas                     | [4]          |
| Ileum                                   | Human         | Normal                        | Lower than pancreas                     | [4]          |
| Colon                                   | Human         | Normal                        | Lower than pancreas                     | [4]          |
| Skeletal Muscle                         | Rat           | High-Fat Diet-Induced Obesity | Induced by 12 weeks of high-fat feeding | [5]          |
| Pancreatic Islets                       | Mouse (db/db) | Obese, Hyperglycemic          | Elevated compared to control islets     | [6]          |

## Regulation of GPR119 in Metabolic Disease

The expression and activity of GPR119 are influenced by the metabolic state, suggesting a role in the pathophysiology of metabolic disorders. The upregulation of GPR119 in the skeletal

muscle of rats on a high-fat diet and in the pancreatic islets of diabetic db/db mice points towards a potential compensatory mechanism or a role in the progression of these diseases.[5]  
[6]

## Transcriptional Regulation

The transcriptional regulation of the GPR119 gene is an area of active investigation. Analysis of the GPR119 gene promoter has identified potential binding sites for several transcription factors that are known to be involved in metabolic regulation. These include:

- aMEF-2 (Myocyte-specific enhancer factor 2A)
- AML1a (Acute myeloid leukemia 1 protein)
- FOXD1 (Forkhead box D1)
- GR (Glucocorticoid receptor)

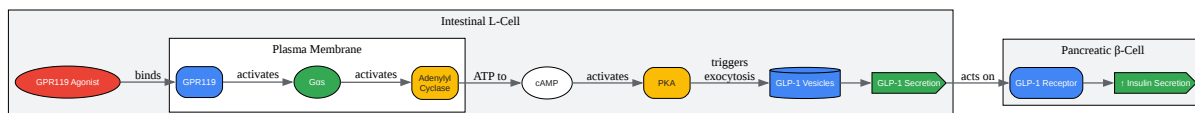
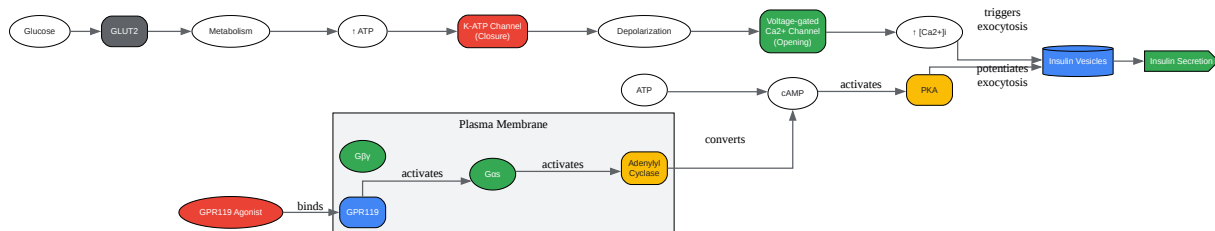
Further research is required to elucidate the precise role of these transcription factors in modulating GPR119 expression in response to various metabolic cues.

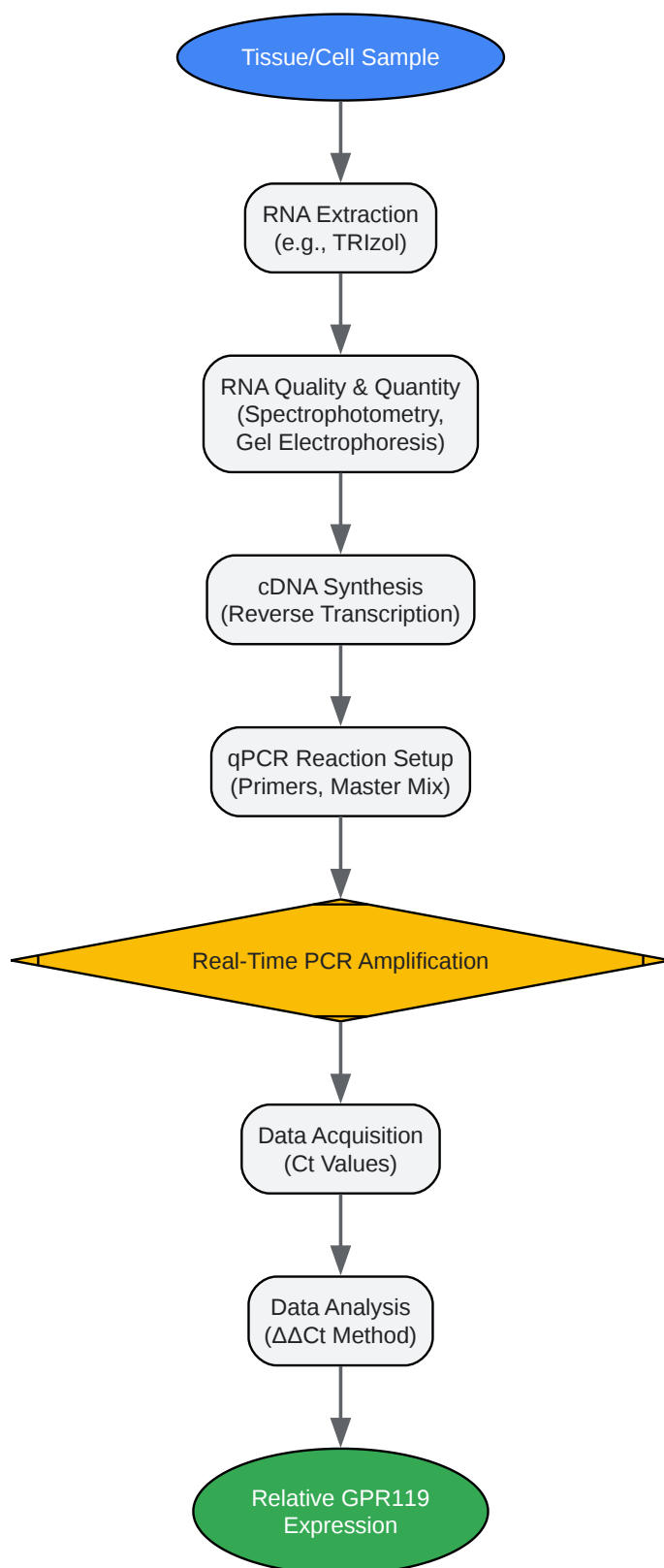
## GPR119 Signaling Pathways

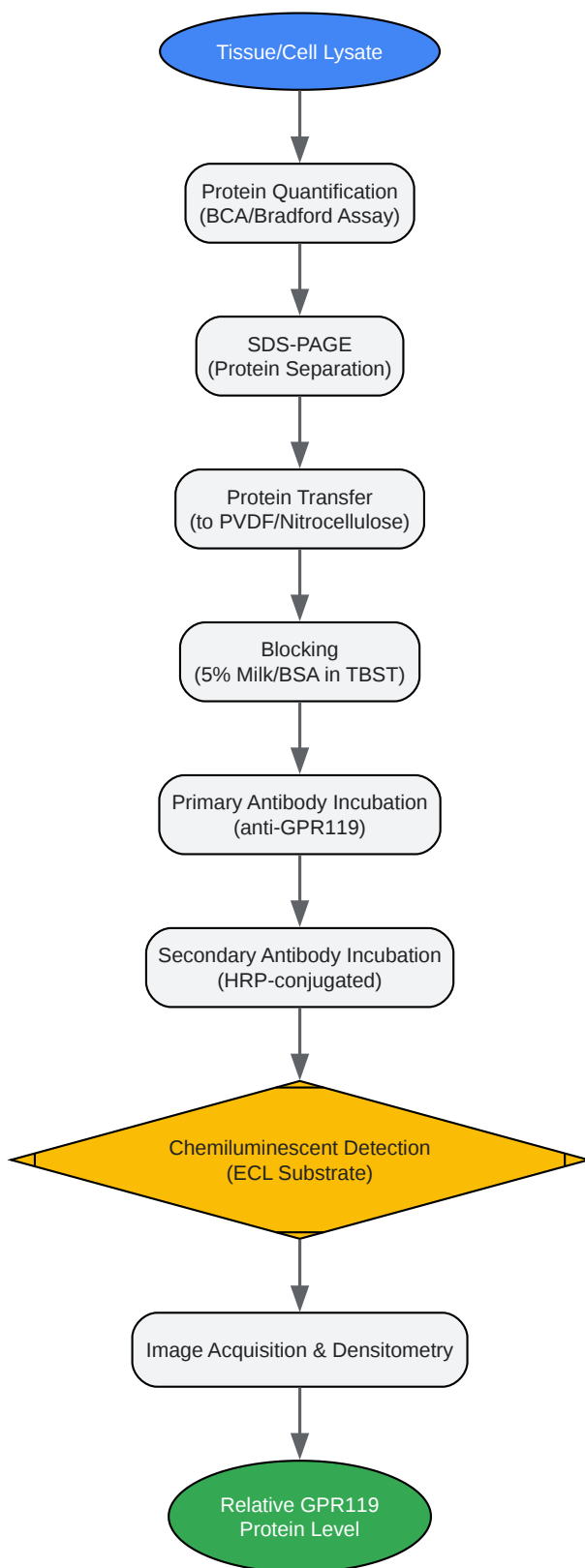
GPR119 is a G<sub>α</sub>s-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][7] This elevation in cAMP triggers downstream signaling cascades that result in the secretion of insulin and incretin hormones.

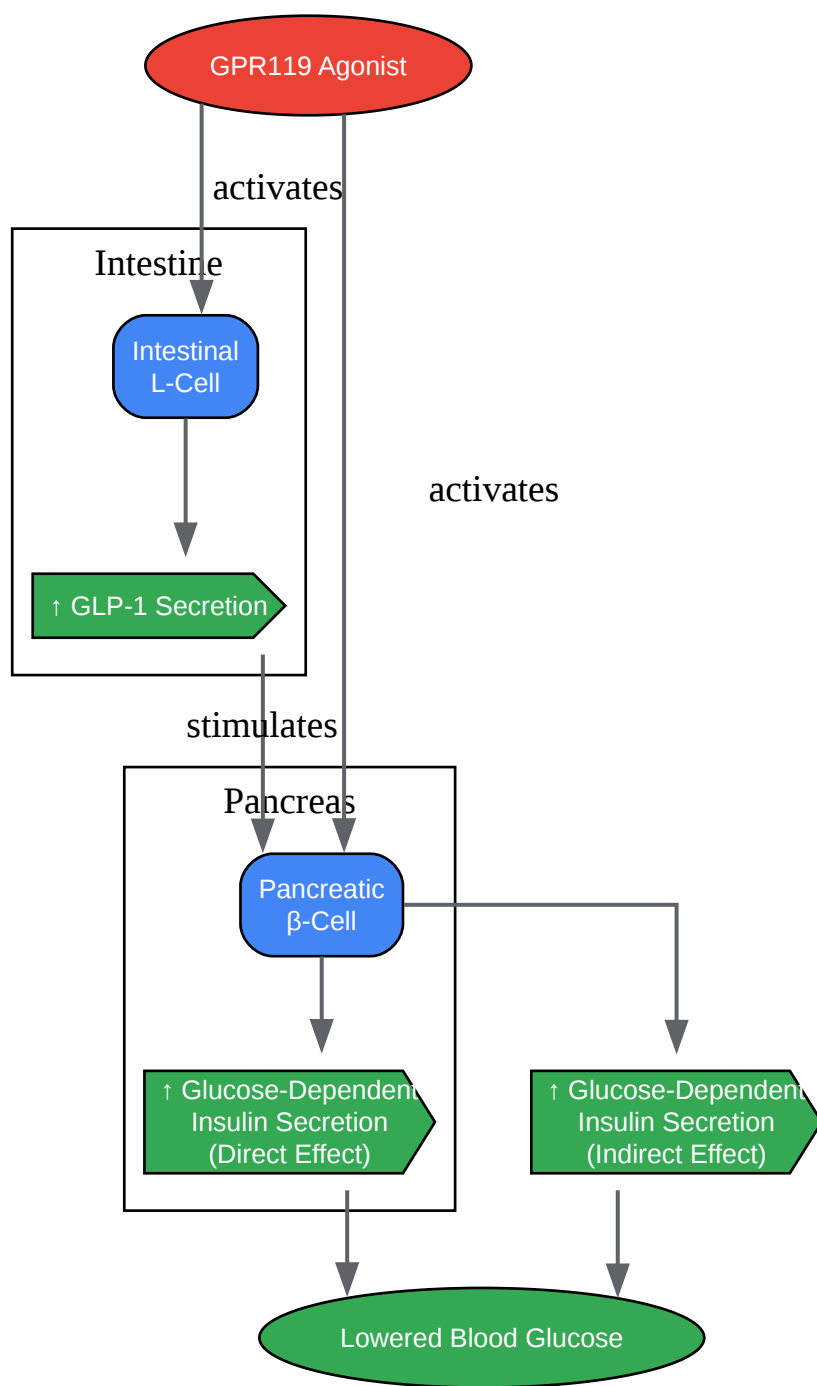
## GPR119 Signaling in Pancreatic $\beta$ -Cells

In pancreatic  $\beta$ -cells, the activation of GPR119 and subsequent rise in cAMP potentiate glucose-stimulated insulin secretion (GSIS).[1] This process is glucose-dependent, meaning that GPR119 activation is most effective at stimulating insulin release in the presence of elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.









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